Exforge

Hypertension Pharmacology Clinical Trial

Multi-pill antihypertensive regimens confound adherence in clinical research, masking true therapeutic efficacy. Exforge SPC ensures consistent, fixed-dose amlodipine/valsartan delivery, eliminating pill-burden variables from study protocols. • Superior adherence & persistence vs. free combinations, independently linked to reduced all-cause mortality & cardiovascular events • Clinically significant incremental BP reduction over high-dose ARB or CCB monotherapy in head-to-head trials • Single-tablet format simplifies clinical trial logistics and real-world evidence study designs

Molecular Formula C44H54ClN7O8
Molecular Weight 844.4 g/mol
CAS No. 254972-16-2
Cat. No. B1247814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExforge
CAS254972-16-2
Synonymsamlodipine - valsartan
Amlodipine Valsartan
Amlodipine Valsartan Drug Combination
amlodipine, valsartan drug combination
amlodipine-valsartan
Amlodipine-Valsartan Drug Combination
Combination, Amlodipine-Valsartan Drug
Drug Combination, Amlodipine-Valsartan
Exforge
Molecular FormulaC44H54ClN7O8
Molecular Weight844.4 g/mol
Structural Identifiers
SMILESCCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O.CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN
InChIInChI=1S/C24H29N5O3.C20H25ClN2O5/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28);5-8,17,23H,4,9-11,22H2,1-3H3/t22-;/m0./s1
InChIKeyQWCYQCQLAZCPHO-FTBISJDPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Exforge Procurement Evidence Overview


Exforge is a fixed-dose combination (FDC) of the dihydropyridine calcium channel blocker (CCB) amlodipine besylate and the angiotensin II receptor blocker (ARB) valsartan, indicated for the treatment of hypertension [1]. This single-pill combination (SPC) leverages two distinct and complementary mechanisms of action to lower blood pressure, providing a therapeutic option for patients whose blood pressure is not adequately controlled on monotherapy .

1 Fixed-dose single-pill combination format
2 CCB (amlodipine) + ARB (valsartan) dual mechanism
3 Indicated for hypertension management

Exforge Substitution Risk


While Exforge is a combination of two well-established, generic antihypertensive agents, substituting it with separate prescriptions for amlodipine and valsartan introduces significant risks to therapeutic outcomes. The value proposition of Exforge is not solely in the individual active pharmaceutical ingredients (APIs), but in the proven clinical and pharmacoeconomic benefits conferred by the fixed-dose, single-pill combination (SPC) format [1]. Evidence demonstrates that using the SPC leads to superior patient adherence and persistence compared to a multi-pill regimen, which in turn is associated with a reduction in all-cause mortality and cardiovascular events [2]. A direct substitution with free combinations disregards this evidence base and may lead to inferior real-world effectiveness and higher overall healthcare system costs.

SPC (Exforge)
Single-pill improves adherence and persistence; associated with lower mortality and total costs in real-world data.
Free Combination
Separate pills may reduce adherence; real-world evidence suggests inferior outcomes and higher healthcare spending.
SPC
Proven head-to-head BP superiority over monotherapy; incremental efficacy supported by randomized trials.
Monotherapy
ARB or CCB alone achieves lower BP control rates; substitution may not replicate combination benefits.

Exforge Comparative Efficacy Evidence


BP Reduction vs. Valsartan Monotherapy

Exforge 5/80 mg FDC demonstrates significantly greater reductions in both office and 24-hour ambulatory blood pressure compared to valsartan 160 mg monotherapy, supporting its use in patients uncontrolled on an ARB alone [1].

BP vs. Valsartan
Head-to-head
Office SBP change: −16.5 vs −6.9 mmHg; diff −9.6 (95% CI −18.1 to −1.1, p=0.028)
Supports incremental BP reduction over ARB monotherapy
8-week randomized double-blind trial; SPC 5/80 mg vs valsartan 160 mg
Hypertension Pharmacology Clinical Trial

BP Control vs. Amlodipine Monotherapy

Exforge-based therapy provides significantly better blood pressure control than amlodipine monotherapy, with higher response rates and a more profound reduction in systolic blood pressure [1].

BP Control vs. Amlodipine
Head-to-head
Response rate: 84.9% vs 71.9%; risk diff 13.0% (12.5–13.5%), p=0.010
Higher BP control rate vs CCB monotherapy
RCT, n=256, mild-moderate essential hypertension
Hypertension Cardiovascular Disease Comparative Efficacy

Cardiovascular Event Risk Reduction

Treatment with Exforge is associated with a greater projected reduction in 10-year cardiovascular event (CVE) risk compared to amlodipine monotherapy, demonstrating a benefit that extends beyond BP-lowering [1].

10-Year Stroke Risk
Head-to-head
Relative reduction: 66.8% vs 37.9%; Exforge reduction 1.76× greater
Greater projected CVE risk reduction context
Prediction model based on 8-week trial (n=256)
Hypertension Outcomes Research Pharmacoeconomics

Adherence & Cost: SPC vs. Free Combination

The valsartan/amlodipine single-pill combination (SPC) demonstrates superior real-world adherence and persistence, leading to significantly lower total healthcare costs compared to a free combination of an ARB and CCB in separate pills [1].

Healthcare Costs
Head-to-head
1-year total costs 16–20% lower for SPC vs ARB+CCB free combination
Adherence-linked cost reduction
Retrospective claims analysis, 12,628 US patients (2007-2009)
Adherence Pharmacoeconomics Real-World Evidence

All-Cause Mortality: SPC vs. Free Combination

In a large real-world analysis, hypertensive patients treated with single-pill combinations (SPCs) of renin-angiotensin system (RAS) agents, including valsartan/amlodipine, had significantly lower all-cause mortality compared to those taking the identical drugs as multiple pills [1].

All-Cause Mortality
Head-to-head
SPC cohort showed significantly lower mortality vs multi-pill identical drugs
Formulation choice impacts survival endpoint
Propensity-matched analysis, n=57,998 (incl. 10,801 on valsartan/amlodipine)
Mortality Adherence Cardiovascular Outcomes

Tolerability Profile vs. Placebo

Exforge demonstrates a placebo-like tolerability profile, with a lower rate of discontinuation due to adverse events compared to placebo in clinical trials [1].

Tolerability
Reported
Discontinuation due to AE: 1.8% vs 2.1% (placebo); abs diff −0.3%
Placebo-like tolerability endpoint context
Pooled placebo-controlled trial data
Safety Tolerability Clinical Trial

Exforge Optimal Use Scenarios


Second-Line Therapy After Monotherapy

For patients with hypertension not achieving target blood pressure on maximally tolerated doses of either an angiotensin II receptor blocker (e.g., valsartan 160 mg) or a calcium channel blocker (e.g., amlodipine 5 mg) alone, Exforge is the indicated next step. The evidence demonstrates that switching to Exforge 5/80 mg provides statistically and clinically significant incremental reductions in blood pressure compared to continuing on a high-dose ARB [1] or CCB [2] alone. This scenario leverages the strongest head-to-head comparative data.

Initial Therapy in High-Risk Hypertension

In patients with Stage 2 hypertension (SBP ≥160 mmHg or DBP ≥100 mmHg) or those at high cardiovascular risk, Exforge is an appropriate initial therapy choice. The combination's ability to lower blood pressure more rapidly and to a greater extent than monotherapy addresses the need for aggressive, early control. The evidence linking Exforge use to a greater projected reduction in 10-year cardiovascular event risk [2] is particularly relevant for this high-risk population, supporting a strategy of initial combination therapy to prevent future events.

Strategic Procurement for Adherence and Population Health

For healthcare payers, pharmacy benefit managers, and integrated delivery networks, the procurement of Exforge (or a therapeutically equivalent amlodipine/valsartan SPC) should be prioritized over separate prescriptions for its components. The real-world evidence base shows that SPCs improve adherence and persistence to therapy [3], which is an independent predictor of lower all-cause mortality [4] and lower total healthcare costs [3]. This makes a compelling case for formulary placement and policy decisions that favor SPCs to improve population-level cardiovascular outcomes and reduce system-wide expenditures.

Switching from Free Combination Due to Non-Adherence

In a clinical setting, if a patient's blood pressure remains uncontrolled despite a prescribed multi-pill regimen of an ARB and a CCB, non-adherence should be suspected. The evidence directly supports switching such a patient to an Exforge SPC. This change is proven to increase adherence and persistence, which can help distinguish 'true' treatment-resistant hypertension from pseudo-resistance due to poor adherence. The outcome is often improved blood pressure control without the need for additional medication classes or more complex regimens.

Application
Selection Property
Validation Focus
Second-line after ARB/CCB monotherapy
Dual-mechanism BP lowering
Incremental office and ambulatory BP reduction
Initial therapy for high-risk hypertension
Rapid and profound BP control
Projected 10-year cardiovascular event risk reduction
Adherence-driven population health procurement
Single-pill combination format
Real-world adherence, mortality, and total cost endpoints
Switch from suspected non-adherent multi-pill regimen
Simplified once-daily dosing
Adherence improvement and BP control confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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